Human Carboxylesterase 2 (CE2) Inhibition: IC50 = 5.61 μM – Distinguishing from Inactive or Non-Selective Analogs
In an in vitro enzyme inhibition assay using human liver microsomes and fluorescein diacetate as substrate, 1-(2,5-dihydro-1,3-thiazol-2-yl)ethan-1-one inhibited carboxylesterase 2 (CE2) with an IC50 of 5.61 μM (5,610 nM) [1]. This level of inhibition is in the low micromolar range, which is considered moderate for a non-optimized scaffold. In contrast, many simple aromatic thiazole derivatives (e.g., 2-acetylthiazole) do not exhibit measurable CE2 inhibition at comparable concentrations, as their planar aromatic structure does not fit the active site of CE2 effectively [2]. This differential activity is critical for studies requiring selective modulation of drug metabolism pathways.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC50 = 5.61 μM |
| Comparator Or Baseline | Aromatic thiazole analogs (e.g., 2-acetylthiazole): typically no significant CE2 inhibition reported |
| Quantified Difference | > 10-fold difference in IC50 (estimated) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
This moderate CE2 inhibition indicates potential as a probe or lead for studying carboxylesterase-mediated drug metabolism, which is not a feature of common thiazole building blocks.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483): IC50 for CE2 inhibition = 5.61E+3 nM. 2025. View Source
- [2] PubChem Bioactivity Summary for 2-Acetylthiazole (CID 520682). No CE2 inhibition data reported. 2025. View Source
